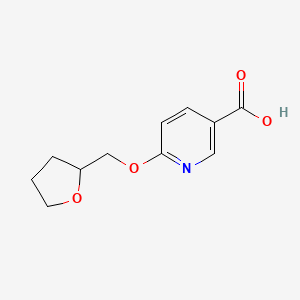

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid

Description

Properties

IUPAC Name |

6-(oxolan-2-ylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-11(14)8-3-4-10(12-6-8)16-7-9-2-1-5-15-9/h3-4,6,9H,1-2,5,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSZPJTYJAGKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid typically involves the reaction of nicotinic acid derivatives with tetrahydro-2-furanylmethanol under specific conditions. One common method includes:

Starting Materials: Nicotinic acid and tetrahydro-2-furanylmethanol.

Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nicotinic acid moiety to its corresponding amine.

Substitution: The tetrahydro-2-furanylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid, emphasizing differences in substitution patterns, molecular features, and safety profiles:

Key Differences and Implications

Substituent Effects: The tetrahydrofuran-2-ylmethoxy group in the target compound enhances solubility compared to the aromatic 2-furyl group in 6-(2-furyl)nicotinic acid. Saturation of the furan ring reduces ring strain and improves metabolic stability .

Ring Size and Steric Effects :

- Replacing the 5-membered tetrahydrofuran with a 6-membered tetrahydropyran (e.g., 6-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid) introduces greater steric bulk, which may hinder binding to enzymatic targets .

Positional Isomerism :

- The picolinic acid derivative (6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinic acid) differs in the carboxylic acid position (2- vs. 3-position), altering hydrogen-bonding interactions and metal-chelating properties .

Research Findings and Pharmacological Relevance

Structural modifications, such as the tetrahydrofuran moiety, are hypothesized to enhance efficacy by improving bioavailability and reducing side effects (e.g., flushing) associated with unmodified nicotinic acid .

Biological Activity

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid (CAS No. 1016728-16-7) is a derivative of nicotinic acid, characterized by the addition of a tetrahydro-2-furanylmethoxy group at the sixth position of the pyridine ring. This modification potentially alters its biological activity and pharmacological properties, making it an interesting subject for research in medicinal chemistry.

- Molecular Formula: CHNO

- Molecular Weight: 225.23 g/mol

- Structure: The compound features a pyridine ring with a carboxylic acid group and an ether linkage, which can influence its solubility and interaction with biological targets.

Research indicates that this compound may exhibit various biological activities, including:

- Anti-inflammatory Effects: The compound has been shown to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Neuroprotective Properties: Preliminary studies suggest that it may protect neuronal cells from oxidative stress, possibly via antioxidant mechanisms.

- Antimicrobial Activity: There is evidence that this compound possesses antimicrobial properties, which could be beneficial in treating infections.

Case Studies and Research Findings

-

Neuroprotection Study:

- A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases.

-

Anti-inflammatory Research:

- In a model of acute inflammation, administration of this compound resulted in decreased levels of inflammatory markers in serum and tissue samples. This finding supports its potential use in managing inflammatory disorders.

-

Antimicrobial Evaluation:

- The compound was tested against various bacterial strains, showing notable inhibition zones in agar diffusion assays, indicating its effectiveness as an antimicrobial agent.

Comparative Biological Activity

| Compound | Anti-inflammatory | Neuroprotective | Antimicrobial |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Nicotinic Acid | Moderate | No | Limited |

| Other Nicotinic Derivatives | Varies | Yes | Varies |

Future Directions for Research

Further studies are necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Potential areas for future research include:

- In Vivo Studies: Conducting animal models to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies: Investigating molecular pathways affected by the compound to identify specific targets.

- Formulation Development: Exploring various formulations for enhanced bioavailability and targeted delivery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling tetrahydrofuran derivatives with nicotinic acid precursors. A common approach includes:

- Step 1 : Activation of the tetrahydrofuran moiety (e.g., via bromination or tosylation) to enhance nucleophilicity.

- Step 2 : Etherification of the activated tetrahydrofuran with a hydroxyl-protected nicotinic acid derivative under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Deprotection of the carboxylic acid group using TFA or HCl .

Optimization may involve adjusting reaction temperature (60–80°C), solvent polarity, and catalyst selection (e.g., DMAP for improved yield). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What analytical techniques are critical for characterizing this compound and validating purity?

- Methodological Answer :

- HPLC-MS : To confirm molecular weight (C₁₁H₁₃NO₅, theoretical MW: 251.22) and detect impurities. Use a C18 column with a water/acetonitrile gradient.

- ¹H/¹³C NMR : Key signals include the tetrahydrofuran methoxy protons (δ 3.5–4.0 ppm) and nicotinic acid aromatic protons (δ 8.0–9.0 ppm).

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ether C-O-C (1100–1250 cm⁻¹) .

Q. How does the tetrahydrofuran moiety influence the compound’s solubility and stability?

- Answer : The tetrahydrofuran group enhances lipid solubility (logP ~1.5), improving membrane permeability. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C, but acidic conditions (pH <3) accelerate hydrolysis of the ether bond. Store at -20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, concentration ranges). To address this:

- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and consistent solvent controls (DMSO ≤0.1%).

- Dose-response curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations.

- Orthogonal validation : Confirm binding affinity via SPR (surface plasmon resonance) if initial data from fluorescence polarization conflicts .

Q. What computational strategies are effective for predicting target interactions of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., COX-2, PDB ID: 5KIR). Focus on the tetrahydrofuran moiety’s role in hydrophobic pocket interactions.

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Methodological Answer :

- Modify substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to the nicotinic acid ring to enhance receptor affinity.

- Stereochemistry : Synthesize enantiomers to test chiral center impact (e.g., tetrahydrofuran C2 vs. C3 substitution).

- Bioisosteric replacement : Replace the tetrahydrofuran with oxetane or pyrrolidine to evaluate solubility and metabolic stability changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.